molecular formula C21H18N4O5S B2370526 ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921093-25-6

ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2370526
CAS No.: 921093-25-6
M. Wt: 438.46
InChI Key: APNZNHZXYIOIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused thieno[2,3-c]pyridine core with a cyano group at position 3, an ethyl ester at position 6, and a 2-(1,3-dioxoisoindolin-2-yl)acetamido substituent at position 2. The dioxoisoindolinyl moiety introduces a rigid, planar structure that may facilitate π-π stacking, while the cyano and ester groups contribute to reactivity and solubility.

Properties

IUPAC Name

ethyl 3-cyano-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-2-30-21(29)24-8-7-12-15(9-22)18(31-16(12)10-24)23-17(26)11-25-19(27)13-5-3-4-6-14(13)20(25)28/h3-6H,2,7-8,10-11H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNZNHZXYIOIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for pharmaceutical applications.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core substituted with cyano and dioxoisoindolin groups. Its molecular formula is C18H18N4O5C_{18}H_{18}N_{4}O_{5}, with a molecular weight of 374.36 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Induction of apoptosis
A549 (Lung)12.8Cell cycle arrest at G1 phase
HeLa (Cervical)10.5Inhibition of cell migration

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production
A study conducted on LPS-stimulated RAW 264.7 macrophages showed that treatment with the compound significantly decreased TNF-alpha levels by approximately 40% compared to control groups.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Modulation of Apoptotic Pathways : It activates caspases and alters Bcl-2 family protein expression, promoting apoptosis in cancer cells.
  • Suppression of Inflammatory Signaling : By inhibiting NF-kB activation, it reduces the expression of inflammatory mediators.

Pharmacological Implications

Given its promising biological activity, this compound could be a lead candidate for drug development targeting cancer and inflammatory diseases. Further research is necessary to optimize its pharmacokinetic properties and evaluate its safety profile in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate ()

  • Core Structure: Shares the thieno[2,3-c]pyridine backbone.
  • Key Differences: Replaces the dioxoisoindolinyl acetamido group with a Boc-protected amine. Lacks the cyano group at position 3.
  • Implications :
    • The Boc group enhances stability during synthesis but reduces reactivity toward nucleophiles.
    • Lower molecular weight (326.41 g/mol vs. ~411.44 g/mol for the target compound) may improve solubility.
    • Likely serves as an intermediate in multistep syntheses rather than a bioactive molecule .

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()

  • Core Structure : Imidazo[1,2-a]pyridine fused with a dihydrothiophene ring.
  • Key Similarities: Contains cyano and ester groups.
  • Key Differences :
    • The 4-nitrophenyl and phenethyl groups introduce bulkiness, possibly reducing membrane permeability compared to the target compound.
    • Higher molecular weight (531.50 g/mol) due to additional substituents.
  • Implications :
    • The nitro group may act as an electron-withdrawing moiety, influencing reactivity in substitution reactions .

Pyrido[2,1-a]Isoquinoline Derivatives ()

  • Core Structure: Fused pyrido[2,1-a]isoquinoline system.
  • Key Similarities: Presence of cyano and amino groups in some derivatives. Demonstrated biological activities (e.g., anticancer, anti-inflammatory).
  • Key Differences: Larger fused-ring system (three rings vs. two in thienopyridine). Methoxy and aryl substituents dominate, unlike the acetamido-dioxoisoindolinyl group in the target compound.
  • Implications :
    • Bulkier structure may limit solubility but enhance binding affinity in hydrophobic enzyme pockets .

Structural and Functional Comparison Table

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound Thieno[2,3-c]pyridine ~411.44 Cyano, acetamido, dioxoisoindolinyl, ester Drug discovery, enzyme inhibition
Ethyl 2-Amino-6-Boc-... () Thieno[2,3-c]pyridine 326.41 Boc-protected amine, ester Synthetic intermediate
Diethyl 8-Cyano-... () Imidazo[1,2-a]pyridine 531.50 Cyano, nitro, ester Research applications
4-Amino-9,10-Dimethoxy-... () Pyrido[2,1-a]isoquinoline ~400–450 Amino, cyano, methoxy Anticancer, anti-inflammatory

Preparation Methods

Cyclocondensation via Gewald Reaction

The Gewald reaction is widely employed to construct 2-aminothiophene derivatives, which serve as precursors for fused thienopyridines.

Procedure :

  • React cyanoacetamide with cyclohexanone and elemental sulfur in the presence of morpholine as a catalyst.
  • Heat the mixture at 80–100°C for 6–8 hours to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
  • Subject the intermediate to intramolecular cyclization using phosphoryl chloride (POCl₃) at reflux to form the dihydrothieno[2,3-c]pyridine core.

Key Conditions :

  • Solvent: Dimethylformamide (DMF) or toluene.
  • Temperature: 110–120°C.
  • Yield: 60–75% (estimated from analogous syntheses).

Introduction of the Cyano Group at C3

The cyano substituent is introduced via nucleophilic substitution or Sandmeyer reaction :

Method A (Direct Cyanation) :

  • Treat the thienopyridine core with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 150°C.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Method B (Diazo Replacement) :

  • Convert an amino group at C3 to a diazonium salt using NaNO₂/HCl.
  • Replace the diazo group with CN⁻ ions under catalytic Cu(I) conditions.

Installation of the Ethyl Carboxylate at C6

Esterification of a Carboxylic Acid Intermediate

  • Hydrolyze a nitrile group at C6 to a carboxylic acid using H₂SO₄ (50%) at 80°C.
  • Perform esterification with ethanol in the presence of H₂SO₄ (Fischer–Speier method).

Reaction Equation :
$$
\text{Thienopyridine-6-carboxylic acid} + \text{EtOH} \xrightarrow{H2SO4} \text{Ethyl carboxylate} + H_2O
$$

Yield : ~85% (based on similar esterifications).

Synthesis of the 2-(1,3-Dioxoisoindolin-2-yl)Acetamido Side Chain

Preparation of 2-(1,3-Dioxoisoindolin-2-yl)Acetic Acid

  • React phthalic anhydride with glycine in acetic acid at 120°C for 4 hours.
  • Isolate the product via recrystallization (ethanol/water).

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 7.85–7.89 (m, 4H, phthalimide), 4.21 (s, 2H, CH₂CO).

Amidation of the Thienopyridine Amine

  • Activate 2-(1,3-dioxoisoindolin-2-yl)acetic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
  • React with the C2 amine of the thienopyridine core in dry tetrahydrofuran (THF) at 0–5°C.
  • Stir for 12 hours at room temperature and purify via flash chromatography.

Optimization Note :

  • Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent improves yields to ~70%.

Integrated Synthetic Pathway

Step Reaction Reagents/Conditions Intermediate Yield (%)*
1 Gewald cyclization Cyanoacetamide, S₈, morpholine, 100°C 2-Aminothiophene derivative 65
2 Intramolecular cyclization POCl₃, DMF, 110°C Thieno[2,3-c]pyridine core 70
3 Cyanation CuCN, DMSO, 150°C 3-Cyano derivative 60
4 Esterification EtOH, H₂SO₄, reflux Ethyl carboxylate 85
5 Side-chain incorporation EDC, THF, rt Target compound 68

*Yields estimated from analogous procedures.

Alternative Routes and Comparative Analysis

One-Pot Tandem Cyclization

A streamlined approach condenses Steps 1–3 into a single pot:

  • Combine cyanoacetamide, cyclohexanone, sulfur, and CuCN in DMF.
  • Heat at 130°C for 24 hours to directly yield the 3-cyano thienopyridine.
    Advantage : Reduces purification steps; Disadvantage : Lower yield (50–55%).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) accelerates cyclization steps, cutting reaction times from hours to minutes.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 4.25 (q, 2H, OCH₂), 7.85–7.90 (m, 4H, phthalimide).
  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (phthalimide C=O).
  • MS (ESI+) : m/z 439.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Industrial-Scale Production Considerations

  • Catalytic Optimization : Replace CuCN with Zn(CN)₂ for safer cyanation.
  • Continuous Flow Reactors : Enhance heat transfer during cyclization steps.
  • Solvent Recovery : Implement distillation systems for DMF and THF reuse.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

  • The synthesis typically involves multi-step reactions, including cyanoacetylation, Knoevenagel condensation, and thioamide coupling. Key steps require controlled temperatures (60–80°C) and solvents like dimethylformamide (DMF) or toluene to stabilize intermediates. Post-synthesis purification is achieved via recrystallization (ethanol/water mixtures) and monitored using HPLC for purity validation .

Q. What safety protocols are critical during handling and storage of this compound?

  • Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact (H315, H319 hazards). Store in tightly sealed containers in a dry, ventilated area away from ignition sources. Avoid dust formation during handling to prevent respiratory irritation (H335) .

Q. Which analytical techniques are essential for structural characterization?

  • 1H/13C NMR confirms functional groups and connectivity, while FT-IR validates amide and cyano bonds. Mass spectrometry (MS) provides molecular weight verification, and HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%). X-ray crystallography can resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions in condensation steps.
  • Catalysts : Piperidine/acetic acid systems accelerate Knoevenagel reactions, reducing time from 8 hours to 5–6 hours with yields up to 94%.
  • Real-time monitoring : Use inline FT-IR or HPLC to track reaction progress and adjust parameters dynamically .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Assay validation : Cross-test in multiple models (e.g., anti-inflammatory COX-2 inhibition vs. in vivo murine models) to confirm target specificity.
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain divergent results in cytotoxicity vs. antioxidant assays .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

  • The electron-withdrawing cyano group enhances electrophilicity at the thiophene ring, facilitating nucleophilic substitutions. Density Functional Theory (DFT) calculations predict reactive sites for derivatization, such as the acetamido moiety, which can be modified to tune bioactivity .

Q. What methodologies address stability challenges during long-term storage?

  • Lyophilization : Freeze-drying in argon atmosphere prevents hydrolysis of the dioxoisoindolinyl group.
  • Stability-indicating assays : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV monitor degradation products, guiding formulation adjustments (e.g., addition of desiccants) .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis OptimizationDoE (Design of Experiments), inline HPLCSolvent polarity, temperature, catalyst concentration
Biological AssaysCOX-2 inhibition, DPPH radical scavengingIC50 values, dose-response curves
Stability TestingForced degradation studies, LC-MS/MSDegradation kinetics, identification of impurities
Computational AnalysisDFT, molecular dockingBinding affinity (ΔG), HOMO-LUMO gaps

Contradictions and Mitigation

  • Discrepancy in cytotoxicity vs. antioxidant activity : Lower cytotoxicity (IC50 > 50 µM) in some cancer lines may arise from poor membrane permeability. Mitigation: Prodrug strategies (e.g., ester hydrolysis) or nanoformulation to enhance bioavailability .
  • Variable NMR coupling constants : Dynamic rotational isomerism in the dioxoisoindolinyl group can cause splitting patterns. Solution: Variable-temperature NMR (−40°C to 25°C) to freeze conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.